2,6-bis(1-oxidopyridin-1-ium-2-yl)pyridine
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Overview
Description
2,6-bis(1-oxidopyridin-1-ium-2-yl)pyridine is a coordination compound known for its unique structural properties and potential applications in various fields of science and industry. This compound is characterized by the presence of pyridine rings and oxidized nitrogen atoms, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(1-oxidopyridin-1-ium-2-yl)pyridine typically involves the reaction of pyridine derivatives with oxidizing agents. One common method includes the use of hydrogen peroxide or other peroxides to oxidize the nitrogen atoms in the pyridine rings. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-bis(1-oxidopyridin-1-ium-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the oxidized nitrogen atoms back to their original state.
Substitution: The compound can participate in substitution reactions where functional groups on the pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized pyridine derivatives, while reduction can regenerate the original pyridine structure.
Scientific Research Applications
2,6-bis(1-oxidopyridin-1-ium-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with various metal ions. These complexes are studied for their electronic, magnetic, and catalytic properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of metal-based drugs.
Industry: Utilized in the development of advanced materials, such as catalysts and sensors, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,6-bis(1-oxidopyridin-1-ium-2-yl)pyridine involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with biological molecules, such as proteins and DNA, leading to various biochemical effects. The compound’s oxidized nitrogen atoms play a crucial role in its binding affinity and specificity towards different molecular targets.
Comparison with Similar Compounds
Similar Compounds
2,6-bis(pyrazol-1-yl)pyridine: Another coordination compound with similar structural features but different electronic properties.
2,6-bis(imidazol-2-yl)pyridine: Known for its use in forming spin crossover complexes with iron(II) ions.
2,6-bis(oxazolin-2-yl)pyridine: Used as a ligand in the synthesis of novel catalytic systems.
Uniqueness
2,6-bis(1-oxidopyridin-1-ium-2-yl)pyridine stands out due to its unique oxidation state and the presence of oxidized nitrogen atoms, which impart distinct chemical reactivity and coordination behavior. This makes it particularly valuable in the study of metal-ligand interactions and the development of advanced materials.
Properties
Molecular Formula |
C15H11N3O2 |
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Molecular Weight |
265.27 g/mol |
IUPAC Name |
2,6-bis(1-oxidopyridin-1-ium-2-yl)pyridine |
InChI |
InChI=1S/C15H11N3O2/c19-17-10-3-1-8-14(17)12-6-5-7-13(16-12)15-9-2-4-11-18(15)20/h1-11H |
InChI Key |
CUVNKBIVWLZHKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C(=C1)C2=NC(=CC=C2)C3=CC=CC=[N+]3[O-])[O-] |
Origin of Product |
United States |
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